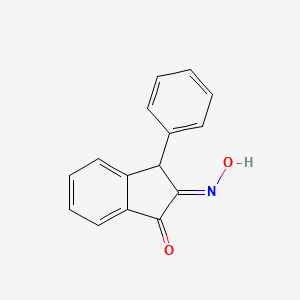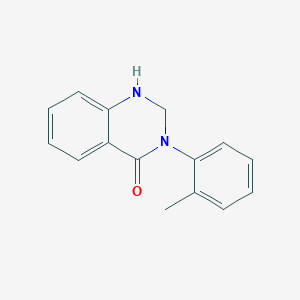
2-(Phenylthio)-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylthio)-1,8-naphthyridine is an organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a phenylthio group attached to the naphthyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylthio)-1,8-naphthyridine typically involves the reaction of 2-chloro-1,8-naphthyridine with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of thiol derivatives. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, alkoxides, bases like potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted naphthyridine derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(Phenylthio)-1,8-naphthyridine is primarily based on its ability to interact with specific molecular targets. The phenylthio group can engage in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity to biological targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in disrupting cellular processes and enzyme inhibition .
Comparaison Avec Des Composés Similaires
2-Phenylthio-1,8-naphthyridine: Similar in structure but with different substituents on the naphthyridine ring.
2-(Phenylthio)phenol: Contains a phenol group instead of a naphthyridine ring.
2-(Phenylthio)pyrimidine: A pyrimidine derivative with a phenylthio group.
Uniqueness: 2-(Phenylthio)-1,8-naphthyridine stands out due to its naphthyridine core, which imparts unique electronic and steric properties
Propriétés
Numéro CAS |
87535-59-9 |
|---|---|
Formule moléculaire |
C14H10N2S |
Poids moléculaire |
238.31 g/mol |
Nom IUPAC |
2-phenylsulfanyl-1,8-naphthyridine |
InChI |
InChI=1S/C14H10N2S/c1-2-6-12(7-3-1)17-13-9-8-11-5-4-10-15-14(11)16-13/h1-10H |
Clé InChI |
OQBSHBLWOJKJDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=NC3=C(C=CC=N3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11872384.png)
![Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B11872397.png)
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11872400.png)




![1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile](/img/structure/B11872427.png)
![9,10-Dihydronaphtho[2,3-b]benzofuran-7(8H)-one](/img/structure/B11872428.png)

![6-Chloro-2-methyl-3-phenylimidazo[1,2-A]pyridine](/img/structure/B11872433.png)

